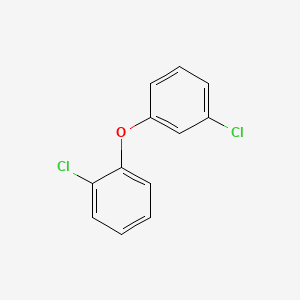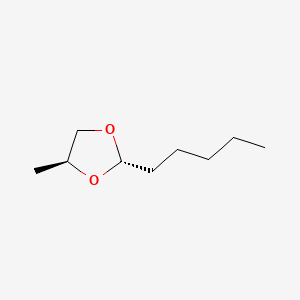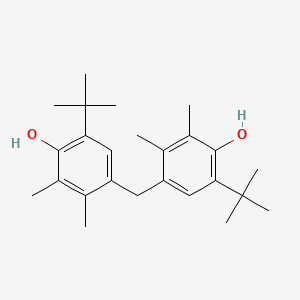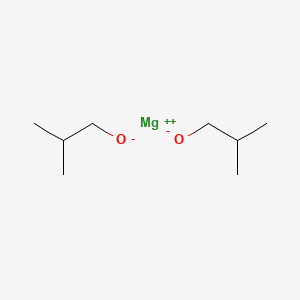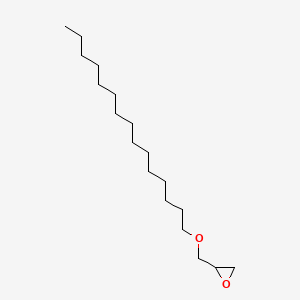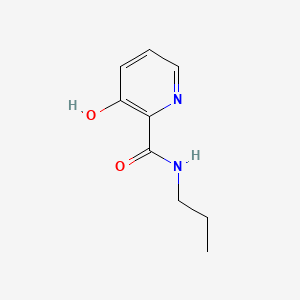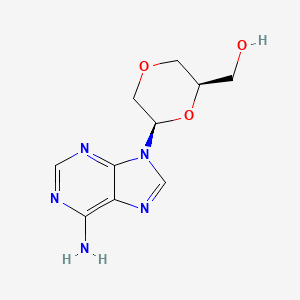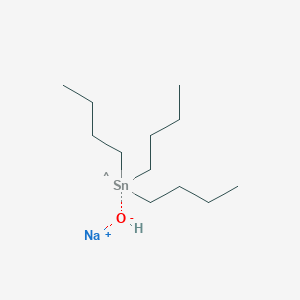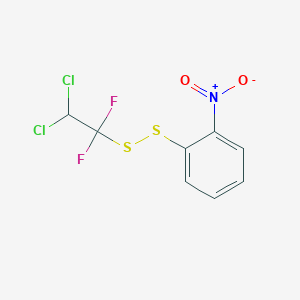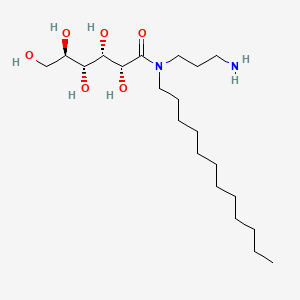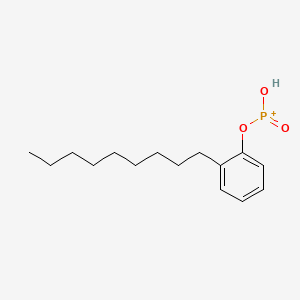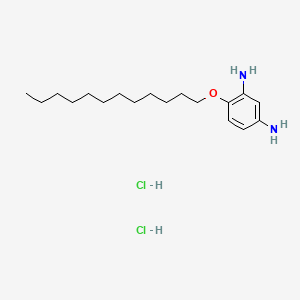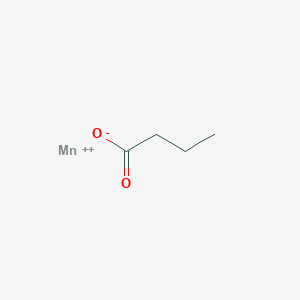
Butyric acid, manganese salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, manganese salt, also known as manganese butyrate, is a compound formed by the reaction of butyric acid with manganese. Butyric acid is a short-chain fatty acid with the chemical formula CH₃CH₂CH₂COOH, known for its unpleasant odor similar to rancid butter. Manganese is a transition metal with the symbol Mn and atomic number 25. The combination of these two substances results in a compound that has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, manganese salt typically involves the neutralization of butyric acid with a manganese-containing base such as manganese hydroxide or manganese carbonate. The reaction can be represented as follows:
CH3CH2CH2COOH+Mn(OH)2→Mn(CH3CH2CH2COO)2+2H2O
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes where butyric acid is produced by microbial fermentation of carbohydrates. The butyric acid is then reacted with manganese hydroxide or manganese carbonate to form the manganese salt. This method is advantageous due to its sustainability and use of renewable resources .
化学反応の分析
Types of Reactions
Butyric acid, manganese salt can undergo various chemical reactions, including:
Oxidation: The manganese ion in the compound can undergo oxidation reactions, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the manganese ion.
Substitution: The butyrate ion can be substituted by other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium chloride (NaCl) or potassium bromide (KBr) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation states of manganese, while reduction can yield lower oxidation states .
科学的研究の応用
Butyric acid, manganese salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in relation to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of certain polymers and as an additive in lubricants and coatings .
作用機序
The mechanism of action of butyric acid, manganese salt involves its interaction with cellular components and enzymes. The manganese ion can act as a cofactor for various enzymes, influencing metabolic pathways. Butyric acid is known to affect gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity .
類似化合物との比較
Similar Compounds
Valeric acid, manganese salt: Similar in structure but with a longer carbon chain.
Propionic acid, manganese salt: Has a shorter carbon chain compared to butyric acid.
Acetic acid, manganese salt: The simplest form with only two carbon atoms.
Uniqueness
Butyric acid, manganese salt is unique due to its specific chain length, which influences its physical and chemical properties. Its applications in various fields, particularly in biological and medical research, highlight its versatility compared to other similar compounds .
特性
CAS番号 |
19664-95-0 |
|---|---|
分子式 |
C4H7MnO2+ |
分子量 |
142.04 g/mol |
IUPAC名 |
butanoate;manganese(2+) |
InChI |
InChI=1S/C4H8O2.Mn/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+2/p-1 |
InChIキー |
XDCWTMDIAMHOPE-UHFFFAOYSA-M |
正規SMILES |
CCCC(=O)[O-].[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


